1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one
Description
The compound 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This scaffold is characterized by a bicyclic structure where oxygen and two nitrogen atoms occupy positions 1, 4, and 8, respectively. Key substituents include:
- Position 4: A 4-fluoro-3-methylbenzenesulfonyl group, contributing electron-withdrawing properties and steric bulk.
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-17-15-20(7-8-21(17)24)32(28,29)26-13-14-31-23(26)9-11-25(12-10-23)22(27)16-18-3-5-19(30-2)6-4-18/h3-8,15H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPMARKLQWSKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with an appropriate spirocyclic amine and a methoxyphenyl ethanone derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Enzyme Inhibition : The compound has shown potential as an inhibitor of lysosomal phospholipase A2 (PLA2), an enzyme associated with inflammatory diseases and drug-induced toxicity. Inhibition of PLA2 may lead to anti-inflammatory effects, suggesting therapeutic applications in conditions like arthritis and certain cancers.
- Drug Design : Its unique structure allows it to serve as a pharmacophore in drug design, where it can be modified to enhance efficacy against specific biological targets. The presence of the sulfonyl group enhances solubility and bioavailability, making it suitable for oral administration.
- Anticancer Research : Preliminary studies indicate that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. This opens avenues for further research into its potential as an anticancer agent .
Biological Studies
The compound's biological activity is primarily linked to its interaction with specific molecular targets:
- Mechanism of Action : It may modulate enzyme activities or receptor functions through binding interactions facilitated by its functional groups. Such mechanisms are crucial for understanding its therapeutic potential in treating diseases.
Materials Science Applications
- Development of Novel Materials : The unique chemical properties of this compound can be leveraged in materials science for developing new materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices .
- Synthesis of Functional Polymers : The compound can be utilized as a building block in the synthesis of functional polymers that exhibit desirable properties for various applications, including drug delivery systems and biosensors .
Mechanism of Action
The mechanism of action of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Halogen and Alkoxy Substitutions
- Position 8: Ethoxy substituent increases lipophilicity compared to methoxy. Impact: Chlorine’s larger atomic radius may improve binding affinity in hydrophobic pockets, while ethoxy could alter pharmacokinetics (e.g., longer half-life) .
Sulfonyl Group Variations
Spirocyclic Derivatives with Extended Substituents
Bulky Aromatic Groups
Hydrophobic and Hydrophilic Modifications
- 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-[4,4-bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl- (): Substituents: Heptyl chain (hydrophobic) and hydroxy group (hydrophilic). Molecular Weight: 528.67 g/mol.
Bioactivity and Computational Similarity Analysis
Bioactivity Clustering ()
Compounds sharing >70% structural similarity (via Tanimoto coefficients) often cluster in bioactivity profiles. For example:
Computational Metrics (–5)
- Tanimoto and Dice Indices : Structural similarity metrics predict overlapping target interactions.
Data Table: Structural and Property Comparison
Biological Activity
The compound 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a spirocyclic structure, sulfonyl group, and fluoro-substituted aromatic moiety, which contribute to its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C23H27FN2O4S
- Molecular Weight : 446.5 g/mol
Structural Characteristics
The compound is characterized by:
- A spirocyclic framework that enhances molecular rigidity.
- A sulfonyl group that increases solubility and potential reactivity.
- A 4-fluoro-3-methylbenzenesulfonyl moiety that may enhance biological activity through specific molecular interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in target proteins, potentially inhibiting enzymes like lysosomal phospholipase A2, which is crucial for lipid metabolism and cell signaling pathways .
- Receptor Modulation : The compound may modulate the activity of nuclear receptors or ion channels, influencing pathways involved in inflammation and pain perception.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides demonstrated significant anticonvulsant activity in animal models, suggesting that the spirocyclic structure may confer similar effects to our compound of interest .
Interaction with Biological Targets
Research indicates that the compound interacts favorably with specific biological targets:
- Lysosomal Phospholipase A2 : Inhibition studies suggest that this compound could prevent drug-induced phospholipidosis by targeting PLA2G15 .
- Nuclear Receptors : The potential for selective binding to nuclear receptors has been explored, indicating possible applications in treating inflammatory conditions .
Comparative Analysis Table
Research Findings
- Anticonvulsant Properties : Similar compounds have shown effective anticonvulsant activity in models such as maximal electroshock seizure (MES), indicating potential therapeutic applications for neurological disorders.
- Inflammatory Response Modulation : The ability to inhibit specific enzymes involved in inflammatory pathways suggests that this compound could be beneficial in treating chronic inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
